molecular formula C14H16FN3OS B297404 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B297404
M. Wt: 293.36 g/mol
InChI Key: CPRUPAMBBGPMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell development and activation. Upon activation of the B cell receptor, BTK is recruited to the membrane, where it phosphorylates downstream signaling molecules, leading to B cell activation and proliferation. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to inhibit B cell activation and proliferation in vitro and in vivo. It also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Advantages and Limitations for Lab Experiments

4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several advantages for use in lab experiments. It is highly potent and selective for BTK, making it a useful tool for studying B cell function and signaling. However, 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the study of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One area of interest is its potential use in combination therapy with other anti-cancer agents. Another area of interest is the development of more potent and stable analogs of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide and its effects on B cell function and signaling.

Synthesis Methods

The synthesis of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves the reaction of 4-(4-fluorophenyl)-2-methylthio-5-nitropyrimidine with N,N,6-trimethyl-1,3-dihydro-2H-pyrimidine-2,4-dione in the presence of a base. The resulting compound is then treated with thionyl chloride to form the thiono group. The final step involves the reaction of the thiono compound with N,N-dimethylformamide dimethyl acetal to form the carboxamide group.

Scientific Research Applications

4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been extensively studied for its potential use in the treatment of B cell malignancies and autoimmune diseases. It has shown promising results in preclinical studies, demonstrating potent and selective inhibition of BTK and inhibition of B cell activation and proliferation. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, making it a potential candidate for combination therapy.

properties

Molecular Formula

C14H16FN3OS

Molecular Weight

293.36 g/mol

IUPAC Name

4-(4-fluorophenyl)-N,N,6-trimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C14H16FN3OS/c1-8-11(13(19)18(2)3)12(17-14(20)16-8)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H2,16,17,20)

InChI Key

CPRUPAMBBGPMOF-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)N(C)C

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.